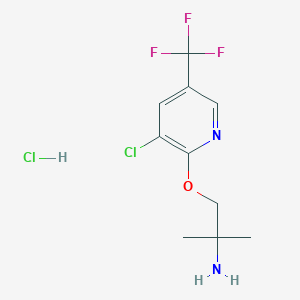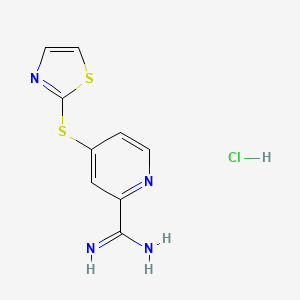
(4-(((Benzyloxy)carbonyl)(ethyl)amino)phenyl)boronic acid
Descripción general
Descripción
“(4-(((Benzyloxy)carbonyl)(ethyl)amino)phenyl)boronic acid” is a boronic acid derivative. Boronic acids are compounds that contain a boron atom bonded to two hydroxyl groups . They are known for their mild and stable properties, making them important in organic synthesis .
Molecular Structure Analysis
The molecular formula of “this compound” is C14H14BNO4 . The boron atom in boronic acids is typically sp2-hybridized and contains an empty p-orbital . This allows it to form stable complexes with molecules or ions that can donate a pair of electrons .
Chemical Reactions Analysis
Boronic acids are known to participate in various types of chemical reactions. One of the most notable is the Suzuki-Miyaura cross-coupling reaction, which is a widely-used method for forming carbon-carbon bonds . In this reaction, a boronic acid is coupled with an aryl or vinyl halide in the presence of a palladium catalyst .
Aplicaciones Científicas De Investigación
Organic Chemistry and Synthesis :
- Boronic acids, including (4-(((Benzyloxy)carbonyl)(ethyl)amino)phenyl)boronic acid, are used as intermediates and building blocks in organic synthesis. They are utilized in various fields like medicine, agriculture, and industrial chemistry due to their diverse applications in synthesis and chemical reactions. These compounds are valuable in the preparation of multifunctional compounds that have applications in sensing, protein manipulation, therapeutics, biological labeling, and separation (Zhang et al., 2017).
Boronic Acid Catalysis :
- Boronic acids, such as this compound, are increasingly being recognized for their utility as catalysts in various organic reactions. They can form reversible covalent bonds with hydroxy groups, enabling both electrophilic and nucleophilic modes of activation. This capability is utilized in the formation of amides from amines, as well as in cycloadditions and conjugate additions with unsaturated carboxylic acids. Boronic acid catalysis imparts mild and selective reaction conditions, enhancing atom-economy by circumventing the need for wasteful stoichiometric activation of hydroxy groups (Hall, 2019).
Boronic Acid Derivatives in Biomedical Applications :
- Boronic acids and their derivatives have demonstrated various biomedical applications. They are known for their ability to form reversible covalent complexes with biologically relevant molecules like sugars and amino acids. This property is exploited in the development of diagnostic tools, therapeutic agents, and in molecular recognition applications. The versatility of boronic acids in forming complexes with different organic molecules opens up numerous possibilities in drug discovery and biotechnology (Pareek et al., 2015).
Boron-Containing Pharmaceuticals :
- The unique chemical properties of boronic acids, including derivatives like this compound, have led to their incorporation into pharmaceuticals. The boron atom in these molecules plays a crucial role in the mechanism of action of certain drugs, such as proteasome inhibitors used in chemotherapy. The versatility of boronic acids in forming stable complexes with various biomolecules has made them a valuable component in the development of new therapeutic agents (Li et al., 2017).
Mecanismo De Acción
Target of Action
The primary target of this compound is the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction .
Mode of Action
The compound interacts with its targets through two key processes: oxidative addition and transmetalation . Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond . Transmetalation, on the other hand, occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .
Biochemical Pathways
The compound affects the Suzuki–Miyaura cross-coupling pathway . This pathway involves the conjoining of chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst .
Pharmacokinetics
The compound is known to have a predicted boiling point of 5198±500 °C and a predicted density of 118±01 g/cm3 . It is stored at 2-8°C .
Result of Action
The result of the compound’s action is the formation of a new carbon-carbon bond through the Suzuki–Miyaura cross-coupling reaction . This reaction is known for its mild and functional group tolerant reaction conditions, making it a popular choice for carbon-carbon bond formation .
Action Environment
The compound’s action, efficacy, and stability can be influenced by various environmental factors. For instance, the Suzuki–Miyaura cross-coupling reaction is known to be catalyzed by ethers . Additionally, the compound’s storage conditions (2-8°C) suggest that temperature can affect its stability .
Direcciones Futuras
The use of boronic acids in medicinal chemistry and other fields is a growing area of research. Their stability, ease of synthesis, and ability to participate in various types of reactions make them valuable tools for the synthesis of complex organic molecules . Future research will likely continue to explore new methods of synthesizing boronic acids and new applications for these versatile compounds .
Propiedades
IUPAC Name |
[4-[ethyl(phenylmethoxycarbonyl)amino]phenyl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18BNO4/c1-2-18(15-10-8-14(9-11-15)17(20)21)16(19)22-12-13-6-4-3-5-7-13/h3-11,20-21H,2,12H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQSANIXVXNVIRM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=C(C=C1)N(CC)C(=O)OCC2=CC=CC=C2)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18BNO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20743967 | |
| Record name | (4-{[(Benzyloxy)carbonyl](ethyl)amino}phenyl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20743967 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
299.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1221448-69-6 | |
| Record name | (4-{[(Benzyloxy)carbonyl](ethyl)amino}phenyl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20743967 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




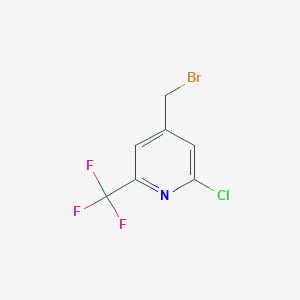

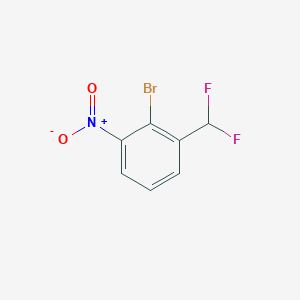

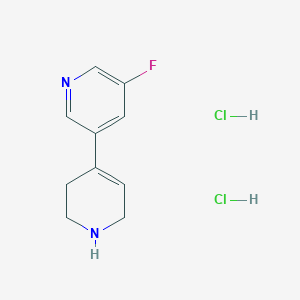

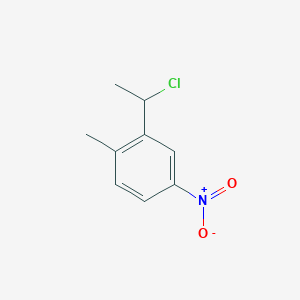
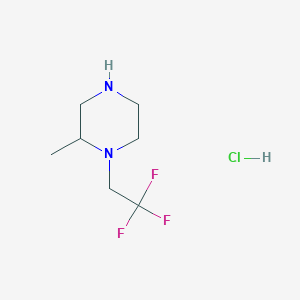
![1-[5-(propan-2-yl)-1H-1,2,4-triazol-3-yl]ethan-1-amine hydrochloride](/img/structure/B1377158.png)
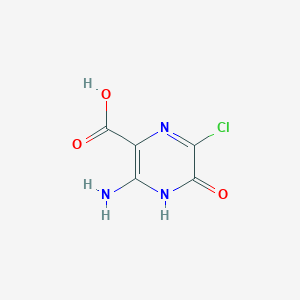
![4-bromo-N-{[4-(trifluoromethyl)phenyl]methyl}aniline hydrochloride](/img/structure/B1377160.png)
